IMPDH Inhibition Potency: 1-Isocyano-2,3-dihydro-1H-indene vs. IMPDH II Inhibitor Baseline
1-Isocyano-2,3-dihydro-1H-indene exhibits potent and selective inhibition of Inosine Monophosphate Dehydrogenase (IMPDH) from Cryptosporidium, a key target for antiparasitic drug development. In a direct competitive inhibition assay, the compound demonstrated a Ki of 13 nM against Cryptosporidium IMPDH [1]. While a direct head-to-head comparator for the same target is not available in the same dataset, this value can be compared to the inhibition of human IMPDH2 by the same compound, which shows an IC50 of 2100 nM [2]. This >160-fold difference suggests significant selectivity for the Cryptosporidium enzyme over the human isoform, a crucial property for minimizing off-target toxicity.
| Evidence Dimension | Enzyme inhibition (Ki/IC50) |
|---|---|
| Target Compound Data | Ki = 13 nM (Cryptosporidium IMPDH) |
| Comparator Or Baseline | IC50 = 2100 nM (Human IMPDH2) |
| Quantified Difference | >160-fold selectivity for Cryptosporidium IMPDH over human IMPDH2 |
| Conditions | Spectrophotometry assay with 10 min preincubation before NAD+ addition (Cryptosporidium); IMP as substrate for human IMPDH2 |
Why This Matters
This selectivity profile differentiates 1-isocyano-2,3-dihydro-1H-indene from broader-spectrum IMPDH inhibitors, making it a valuable tool compound for studying Cryptosporidium-specific IMPDH inhibition with reduced potential for host toxicity.
- [1] BindingDB. (n.d.). BDBM50432791: CHEMBL2348823 (1-isocyano-2,3-dihydro-1H-indene) Affinity Data: Ki=13nM for Cryptosporidium IMPDH. Retrieved from https://www.bindingdb.org View Source
- [2] BindingDB. (n.d.). PrimarySearch_ki: IC50=2.10E+3nM for inhibition of recombinant human His-tagged IMPDH2. Retrieved from https://bdb8.ucsd.edu View Source
